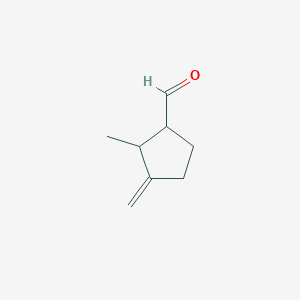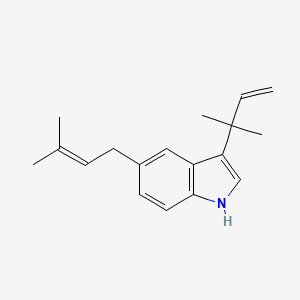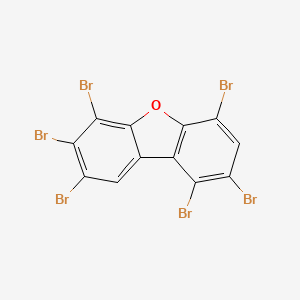![molecular formula C30H31N3O6 B14227474 3'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine CAS No. 813419-46-4](/img/structure/B14227474.png)
3'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine is a synthetic nucleoside analog. This compound is structurally related to cytidine, a nucleoside molecule that is a fundamental building block of RNA. The modification at the 3’-O position with bis(4-methoxyphenyl)(phenyl)methyl groups enhances its stability and potentially alters its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine typically involves the protection of the hydroxyl groups of 2’-deoxycytidine, followed by selective deprotection and subsequent functionalization at the 3’-O position.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can yield partially or fully hydrogenated aromatic rings, and substitution can yield various functionalized derivatives .
Scientific Research Applications
3’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on DNA and RNA synthesis and function.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to cytidine.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. This can lead to the inhibition of DNA or RNA synthesis, which is a potential mechanism for its antiviral or anticancer effects. The molecular targets and pathways involved include DNA polymerases and RNA polymerases .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine: The parent compound, which lacks the bis(4-methoxyphenyl)(phenyl)methyl modification.
5-Fluoro-2’-deoxycytidine: A nucleoside analog used in cancer treatment.
3’-Azido-2’,3’-dideoxycytidine: An antiviral nucleoside analog used in the treatment of HIV.
Uniqueness
3’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine is unique due to its specific modification at the 3’-O position, which can enhance its stability and potentially alter its biological activity compared to other nucleoside analogs .
Properties
CAS No. |
813419-46-4 |
|---|---|
Molecular Formula |
C30H31N3O6 |
Molecular Weight |
529.6 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C30H31N3O6/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)39-25-18-28(38-26(25)19-34)33-17-16-27(31)32-29(33)35/h3-17,25-26,28,34H,18-19H2,1-2H3,(H2,31,32,35)/t25-,26+,28+/m0/s1 |
InChI Key |
JWKIRBKLEBKVPQ-ZRRKCSAHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=CC(=NC5=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4CC(OC4CO)N5C=CC(=NC5=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-Aminopyridin-2-yl)-N'-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B14227404.png)


![1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B14227419.png)

![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione](/img/structure/B14227428.png)
![N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227438.png)
![Benzenemethanamine, N-[2-(phenylseleno)hexyl]-](/img/structure/B14227443.png)
![1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14227450.png)
![2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14227456.png)


![2-{[1-(3-Chlorophenyl)ethyl]amino}pyridine-3-carboxamide](/img/structure/B14227481.png)
